4-Chloro-5-methoxy-2-nitrophenol
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Overview
Description
4-Chloro-5-methoxy-2-nitrophenol is an organic compound with the molecular formula C7H6ClNO4 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-2-nitrophenol typically involves the nitration of 4-chloro-2-methoxyphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction conditions must be carefully monitored to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxy-2-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and chloro makes the compound susceptible to nucleophilic attack.
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used along with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Reduction: 4-Chloro-5-methoxy-2-aminophenol
Oxidation: 4-Chloro-5-methoxy-2-carboxyphenol
Scientific Research Applications
4-Chloro-5-methoxy-2-nitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-2-nitrophenol involves its interaction with nucleophiles due to the presence of electron-withdrawing groups. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution reactions . The chlorine and methoxy groups further influence the reactivity and orientation of the compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-nitrophenol
- 5-Methoxy-2-nitrophenol
- 2-Chloro-5-methoxyphenol
Uniqueness
4-Chloro-5-methoxy-2-nitrophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of chlorine, methoxy, and nitro groups on the phenolic ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H6ClNO4 |
---|---|
Molecular Weight |
203.58 g/mol |
IUPAC Name |
4-chloro-5-methoxy-2-nitrophenol |
InChI |
InChI=1S/C7H6ClNO4/c1-13-7-3-6(10)5(9(11)12)2-4(7)8/h2-3,10H,1H3 |
InChI Key |
BVTGNOGSGLFHGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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